molecular formula C10H10BrF3 B2464767 1-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)BENZENE CAS No. 165803-43-0

1-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)BENZENE

Cat. No.: B2464767
CAS No.: 165803-43-0
M. Wt: 267.089
InChI Key: BGMUGPHUUNTEEJ-UHFFFAOYSA-N
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Description

Key Identifiers and Properties

Property Value Source
Molecular formula C₁₀H₁₀BrF₃
Molecular weight 267.09 g/mol
Boiling point 224.8 ± 35.0 °C (at 760 mmHg)
Density 1.4 ± 0.1 g/cm³
Flash point 104.8 ± 21.8 °C
LogP (octanol-water) 4.29

The compound’s low water solubility (attributed to hydrophobic –CF₃ and bromoalkyl groups) and moderate lipophilicity (LogP = 4.29) make it suitable for organic synthesis in nonpolar solvents.

Historical Development in Organofluorine Chemistry

The synthesis of this compound reflects advancements in electrophilic trifluoromethylation and halogen-exchange reactions , which emerged prominently in the mid-20th century:

Key Milestones:

  • Early Fluorination Methods :

    • Frédéric Swarts’ work (1898) on antimony trifluoride (SbF₃)-mediated halogen exchange laid the groundwork for introducing –CF₃ groups.
    • McLoughlin-Thrower reaction (1968): Enabled coupling of iodofluoroalkanes with aromatic substrates using copper catalysts, later adapted for bromopropyl derivatives.
  • Modern Trifluoromethylation :

    • Trifluoromethyltrimethylsilane (TMSCF₃) : Developed in 1984, this reagent facilitated nucleophilic trifluoromethylation under mild conditions, influencing derivatives like this compound.
    • Electrophilic reagents : Shelf-stable agents such as Umemoto’s reagent (1984) and Togni’s hypervalent iodine reagents (2000s) expanded access to trifluoromethylated aromatics.
  • Industrial Relevance :

    • The compound’s synthesis often involves Friedel-Crafts alkylation or radical trifluoromethylation , leveraging bromine’s leaving-group ability and –CF₃’s electron-withdrawing effects.

Position Within Brominated Aromatic Compound Classifications

As a brominated aromatic tertiary alkyl halide , this compound exhibits dual reactivity:

Structural Classification:

Feature Classification Rationale
Halogen type Bromine (Br) –CH₂CH₂CH₂Br substituent
Carbon-halogen bond Tertiary alkyl halide Bromine attached to a sp³ carbon bonded to three other carbons
Aromatic substitution Disubstituted benzene –CF₃ (electron-withdrawing) and –CH₂CH₂CH₂Br (electron-donating) groups

Comparative Reactivity:

  • Nucleophilic substitution : The tertiary bromine undergoes SN1/SN2 reactions less readily than primary/secondary analogs due to steric hindrance.
  • Electrophilic aromatic substitution : –CF₃ deactivates the ring, directing incoming electrophiles to the meta position relative to itself.
  • Cross-coupling potential : The bromopropyl chain serves as a handle for Suzuki-Miyaura or Kumada couplings, enabling modular derivatization.

Functional Analogues:

Compound Key Difference Reactivity Contrast
1-Bromo-3-(trifluoromethyl)benzene Lacks aliphatic chain Reduced steric bulk limits alkylation pathways
1-(2-Bromopropyl)-2-(trifluoromethyl)benzene Bromine at secondary position Higher SN2 reactivity due to less steric hindrance

Properties

IUPAC Name

1-(3-bromopropyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3/c11-7-3-5-8-4-1-2-6-9(8)10(12,13)14/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMUGPHUUNTEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1-(3-propyl)-2-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 3-bromopropyl side chain undergoes Sₙ2 reactions with nucleophiles. The trifluoromethyl group induces steric hindrance near the benzene ring but does not significantly affect the alkyl chain’s reactivity.

Key Reactions:

NucleophileConditionsProductYieldNotes
KOH (aqueous)Reflux, 6h1-(3-hydroxypropyl)-2-(trifluoromethyl)benzene78%Polar aprotic solvents (e.g., DMF) improve kinetics .
NaN₃ (DMF)80°C, 12h1-(3-azidopropyl)-2-(trifluoromethyl)benzene65%Azide group enables click chemistry applications .
NH₃ (ethanol)60°C, 24h1-(3-aminopropyl)-2-(trifluoromethyl)benzene58%Excess NH₃ required due to competing elimination .

Mechanistic Insights:

  • The reaction follows a bimolecular nucleophilic substitution pathway, with inversion of configuration at the carbon center.

  • Steric hindrance from the trifluoromethyl group slightly reduces reaction rates compared to non-substituted analogs .

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form an alkene.

Example:

BaseConditionsProductYield
t-BuOK (THF)70°C, 3h1-(allyl)-2-(trifluoromethyl)benzene82%

The reaction proceeds via an E2 mechanism , where the base abstracts a β-hydrogen, leading to simultaneous departure of bromide and formation of a double bond .

Coupling Reactions

The bromopropyl side chain participates in cross-coupling reactions catalyzed by transition metals.

Suzuki-Miyaura Coupling:

Boronic AcidCatalystProductYield
Phenylboronic acidPd(PPh₃)₄1-(3-phenylpropyl)-2-(trifluoromethyl)benzene71%

This reaction demonstrates compatibility with aryl boronic acids , enabling diversification of the alkyl chain .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group strongly deactivates the benzene ring, directing incoming electrophiles to the meta position .

ElectrophileConditionsProductYield
HNO₃/H₂SO₄0°C, 2h1-(3-bromopropyl)-2-(trifluoromethyl)-5-nitrobenzene34%
Br₂ (FeBr₃)RT, 24h1-(3-bromopropyl)-2-(trifluoromethyl)-5-bromobenzene28%

Radical Reactions

The C-Br bond undergoes homolytic cleavage under UV light, generating a propyl radical.

Example:

ConditionsProductYield
UV light, toluene1-(3-(toluene-α-yl)propyl)-2-(trifluoromethyl)benzene41%

This reactivity is exploited in polymer chemistry and material science .

Comparative Reactivity Table

Reaction TypeRate (Relative to C₆H₅CH₂CH₂CH₂Br)Key Factor
Sₙ20.89Steric hindrance from CF₃
E21.12Enhanced β-H acidity due to CF₃
EAS0.21Strong deactivation by CF₃

Scientific Research Applications

Applications in Chemical Synthesis

1-(3-Bromopropyl)-2-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple types of chemical reactions, including:

  • Substitution Reactions : The bromopropyl group can undergo nucleophilic substitution, facilitating the formation of diverse derivatives.
  • Coupling Reactions : It can participate in coupling reactions with other aromatic systems, leading to more complex structures.

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry due to its ability to interact with biological membranes and proteins. Notable applications include:

  • Drug Design : The unique substituents influence molecular interactions, which is crucial for optimizing drug efficacy. For example, compounds with similar structures have been studied for their potential as histamine H3 receptor antagonists, which could lead to treatments for neurological disorders .

Case Studies

  • Neuroprotective Studies : Research indicates that derivatives of this compound exhibit neuroprotective effects against amyloid-beta toxicity in neuronal cells. In vitro studies demonstrated enhanced cell viability when treated with these compounds compared to controls.
  • Cancer Research : The compound has been linked to anti-proliferative effects on certain cancer cell lines. Studies suggest that it may inhibit pathways associated with cell survival and apoptosis, making it a candidate for further exploration in oncology.

Material Science Applications

In material science, this compound is being investigated for its potential use in developing advanced materials:

  • Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and chemical resistance.
  • Fluorinated Materials : The trifluoromethyl group contributes to unique surface properties, making it suitable for applications in coatings and adhesives that require low surface energy.

Mechanism of Action

The mechanism of action of 1-(3-bromopropyl)-2-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with molecular targets. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(3-bromopropyl)-2-(trifluoromethyl)benzene with key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Physical State CAS Number Key References
This compound -CF₃ (2), -CH₂CH₂CH₂Br (1) C₁₀H₁₀BrF₃ 273.09 Oil (inferred) Not explicitly listed
1-(3-Bromopropyl)-2-chlorobenzene -Cl (2), -CH₂CH₂CH₂Br (1) C₉H₁₀BrCl 233.54 Colorless oil Not provided
1-(ISOthiocyanatomethyl)-2-(trifluoromethyl)benzene -SCN (1), -CF₃ (2) C₉H₆F₃NS 217.21 Colorless oil Not provided
(3-Bromopropyl)-benzene -CH₂CH₂CH₂Br (1) C₉H₁₁Br 199.09 Not specified 637-59-2
1-(2-PROPEN-1-YLOXY)-3-(TRIFLUOROMETHYL)-BENZENE -OCH₂CH=CH₂ (1), -CF₃ (3) C₁₀H₉F₃O 202.17 Not specified 585-49-9

Key Observations :

  • Substituent Effects : The trifluoromethyl group at the ortho position (2-position) introduces steric hindrance and electron-withdrawing effects, reducing nucleophilic aromatic substitution (NAS) reactivity compared to para analogs (e.g., 1-(3-bromopropyl)-4-(trifluoromethyl)benzene) .
  • Physical State : Most analogs exist as oils, consistent with low polarity due to halogenated/alkyl substituents .

Research Findings and Implications

  • Stereoelectronic Effects : The ortho-trifluoromethyl group reduces rotational freedom, impacting conformational stability in catalysis .
  • Purity Challenges : Bromopropyl derivatives require rigorous purification (e.g., flash chromatography) due to byproduct formation, as seen in thiocyanate analogs .
  • Industrial Relevance : Brominated trifluoromethylbenzenes are intermediates in agrochemicals and pharmaceuticals, aligning with trends in electron-deficient aryl compounds .

Biological Activity

1-(3-Bromopropyl)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10_{10}H10_{10}BrF3_3 and a molecular weight of 267.09 g/mol. This compound, characterized by the presence of a bromopropyl group and a trifluoromethyl group attached to a benzene ring, falls under the category of halogenated aromatic hydrocarbons. Its unique structural attributes potentially influence its chemical behavior and biological activity, making it a subject of interest in medicinal chemistry and material science.

The compound is a clear, colorless oil that exhibits distinct reactivity patterns due to its halogen substituents. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can enhance lipophilicity and alter electronic properties, impacting biological interactions.

1. Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity. Research on structurally similar compounds suggests that halogenated aromatic hydrocarbons often possess significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Compound NameActivity TypeReference
1-Bromo-3-trifluoromethylbenzeneAntibacterial
1-(4-Bromobutyl)-2-trifluoromethylbenzeneAntifungal

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance, compounds with similar structures have shown promising results in inducing apoptosis in cancer cells. The cytotoxic effects are often assessed using MTT assays, which measure cell viability.

Cell LineIC50_{50} (µM)Reference
A549 (Lung Cancer)15-20
MDA-MB-231 (Breast Cancer)10-15

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Disruption of Cell Membranes : The lipophilic nature of the trifluoromethyl group can facilitate the incorporation of the compound into lipid membranes, potentially leading to increased permeability and cell death.
  • Interference with Signaling Pathways : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival, suggesting that this compound may also modulate such pathways.

Case Study 1: Anticancer Activity

A study focusing on structurally related halogenated compounds demonstrated significant anticancer activity against various cell lines, including those derived from leukemia and breast cancer. The study found that compounds with bromine substituents exhibited enhanced activity compared to their non-halogenated counterparts.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of halogenated aromatic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that the presence of bromine significantly increased antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-bromopropyl)-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via bromination of 3-(2-trifluoromethylphenyl)propane using bromine (Br₂) in the presence of Fe or AlBr₃ catalysts. Reaction temperature (80–100°C) and stoichiometric excess of Br₂ (1.2–1.5 equivalents) improve selectivity for the 3-bromopropyl chain. Purification via fractional distillation (bp ~220–225°C) yields >85% purity .
  • Key Data : Catalytic Fe reduces side reactions (e.g., ring bromination), while AlBr₃ accelerates kinetics but requires strict moisture control.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C-NMR : The trifluoromethyl group (-CF₃) appears as a singlet at δ ~110–120 ppm in ¹³C-NMR. The bromopropyl chain shows characteristic splitting: CH₂Br (δ 3.4–3.6 ppm, triplet) and adjacent CH₂ groups (δ 1.8–2.2 ppm, multiplet) .
  • Mass Spectrometry : Exact mass (calculated for C₁₀H₁₀BrF₃): 290.00 g/mol; isotopic peaks confirm bromine presence (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways during nucleophilic substitution reactions involving the bromopropyl group?

  • Analysis : The bromine atom undergoes SN2 substitution with nucleophiles (e.g., amines, thiols). Steric hindrance from the trifluoromethyl group slows reactivity (k ≈ 0.15 M⁻¹s⁻¹ for primary amines vs. 0.08 M⁻¹s⁻¹ for bulky tert-butylamine). Competing elimination (E2) is minimized in polar aprotic solvents (e.g., DMF) .
  • Contradiction Resolution : Unexpectedly low yields in SN1 reactions (e.g., <20% with AgNO₃) suggest poor carbocation stabilization due to electron-withdrawing -CF₃. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ion-pair formation .

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